N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as BFI-122, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of imidazole derivatives, which have been shown to have various biological activities.
Scientific Research Applications
- Explanation : In Suzuki-Miyaura cross-coupling reactions, boronic acids are essential reagents for forming carbon-carbon bonds. However, they can be challenging to handle due to their sensitivity to air and moisture. The 4-bromophenyltrifluoroborate acts as a stable alternative, facilitating the synthesis of complex organic molecules .
- Explanation : Researchers use it to construct more complex molecules by incorporating its functional groups into various chemical reactions. Its unique structure allows for diverse modifications and functionalizations .
- Explanation : By modifying the imidazole and thioacetamide moieties, researchers can design molecules with specific pharmacological properties. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory effects .
- Explanation : Its sulfur-containing ligand can coordinate with transition metals, leading to the formation of metal complexes. These complexes may have luminescent, magnetic, or catalytic properties, making them valuable in materials science .
- Explanation : By attaching fluorophores to the compound, scientists can create fluorescent probes. These probes can selectively bind to specific biological targets, enabling imaging and tracking of cellular processes .
- Explanation : Scientists explore its potential as a precursor for designing new pesticides or herbicides. By modifying the phenyl and imidazole groups, they can tailor its activity against specific pests or pathogens .
Boronic Acid Surrogates in Suzuki-Miyaura Cross-Coupling Reactions
Building Blocks for Organic Synthesis
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Fluorescent Probes and Imaging Agents
Agrochemicals and Pesticides
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBGMNWUWDTMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide |
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